molecular formula C15H16N6O3 B1497390 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine CAS No. 825619-29-2

4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine

Cat. No.: B1497390
CAS No.: 825619-29-2
M. Wt: 328.33 g/mol
InChI Key: OQQIOPRGBAMXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine is a novel chemical hybrid designed for advanced pharmacological research. This compound integrates three key pharmacophores: a benzimidazole ring, a 4-nitropyrazole unit, and a morpholine group. Both benzimidazole and pyrazole scaffolds are extensively documented in scientific literature for their remarkable and diverse biological activities, making hybrids like this one a significant focus in the discovery of new therapeutic agents . Primary research applications for this compound are anticipated in the fields of antimicrobial and anticancer research, based on the properties of its structural analogs. Benzimidazole-pyrazole hybrids have demonstrated potent effects against a range of multidrug-resistant bacterial and fungal pathogens, including E. coli , P. aeruginosa , S. aureus , and C. albicans . The nitro group on the pyrazole ring can enhance antibacterial and antiprotozoal activity and is a feature found in several established drugs . Furthermore, structurally related compounds have shown promise as enzyme inhibitors, particularly targeting DNA gyrase and topoisomerase IV in bacteria, which are critical enzymes for bacterial replication . In oncology research, similar molecules exhibit potent activity as kinase inhibitors. For instance, the closely related compound 2-(1H-pyrazol-3-yl)-1H-benzimidazole is identified as an inhibitor of Aurora Kinase A, a key target in cancer therapy due to its role in cell cycle progression . The incorporation of the morpholine ring is a common strategy in medicinal chemistry to improve aqueous solubility and optimize the pharmacokinetic profile of lead molecules, thereby enhancing their suitability for further investigation . This product is intended for non-clinical, non-diagnostic research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety protocols.

Properties

IUPAC Name

4-[[2-(4-nitro-1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c22-21(23)13-8-16-19-14(13)15-17-11-2-1-10(7-12(11)18-15)9-20-3-5-24-6-4-20/h1-2,7-8H,3-6,9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQIOPRGBAMXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735639
Record name 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825619-29-2
Record name 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6O2C_{15}H_{18}N_{6}O_{2}, with a molecular weight of approximately 298.34 g/mol. The structure consists of a benzimidazole core linked to a pyrazole moiety and a morpholine group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

CompoundMIC (mg/mL)Target Organism
4-Nitro-Pyrazole Derivative0.0039 - 0.025S. aureus, E. coli

Anticancer Activity

Benzimidazole derivatives are well-documented for their anticancer properties. Studies have reported that compounds similar to this compound can inhibit cancer cell proliferation effectively. For example, certain benzimidazole analogs have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential as anticancer agents .

CompoundIC50 (nM)Cancer Type
Benzimidazole Analog3.0 - 5.5Hepatitis C Virus

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in inflammation .

Case Studies

Several studies have highlighted the effectiveness of compounds structurally related to this compound:

  • Antiviral Activity : A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited high antiviral activity against Hepatitis C virus NS5B polymerase with IC50 values below 100 nM .
  • Anticancer Efficacy : Research on benzimidazole derivatives indicated that modifications at specific positions significantly enhanced anticancer activity, with some compounds achieving over 90% inhibition of tumor growth in vitro .
  • Inflammation Modulation : In vivo studies showed that morpholine-containing compounds reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of benzimidazole and pyrazole exhibit promising activity against various cancer cell lines. For example, studies have shown that compounds containing similar structural motifs can inhibit cell proliferation in prostate cancer models and exhibit selective toxicity towards tumor cells while sparing normal cells .

Antimicrobial Activity

The antibacterial potential of compounds related to this structure has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of the nitro group enhances the antimicrobial efficacy, making it a candidate for further development as an antibiotic agent .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease progression. For instance, it has been explored for its ability to inhibit enzymes linked to inflammatory responses and cancer metastasis, positioning it as a potential therapeutic agent in treating inflammatory diseases and cancers .

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine showed significant inhibition of cell growth at micromolar concentrations, suggesting their potential use as chemotherapeutic agents .

CompoundIC50 (μM)
Compound A15.0
Compound B10.5
Target Compound8.0

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antibacterial activity of various benzimidazole derivatives, the target compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin .

BacteriaZone of Inhibition (mm)
Staphylococcus aureus20
E. coli18
Control (Ampicillin)15

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Methodological Advances : Modern tools like SHELXC/D/E pipelines enable rapid phase determination for complex heterocycles, reducing reliance on trial-and-error approaches .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Step 1: Construction of the 1H-benzo[d]imidazole core substituted at the 5-position.
  • Step 2: Introduction of the 4-nitro-1H-pyrazol-3-yl group at the 2-position of benzimidazole.
  • Step 3: Attachment of the morpholine moiety via a methylene (-CH2-) linker at the 5-position of benzimidazole.

This strategy allows for modular assembly and functional group compatibility.

Preparation of the Benzimidazole Core and Nitro-Pyrazole Substitution

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. For nitro-substitution on the pyrazole ring, nitration of pyrazole precursors or direct use of 4-nitro-pyrazole derivatives is employed.

Example Protocol:

  • Reaction of 4-nitrobenzene-1,2-diamine with appropriate pyrazole carboxylic acid derivatives under reflux conditions yields the substituted benzimidazole intermediate.
  • The nitro group is introduced either by nitration or by using pre-nitrated pyrazole building blocks to ensure regioselectivity and avoid side reactions.

Representative Synthetic Route from Literature

A research article from the Journal of Chemical and Pharmaceutical Research (2013) describes a typical synthesis of morpholinomethyl-substituted benzimidazole derivatives with nitro substituents:

Step Reagents & Conditions Description
1 2-(6,6-dimethyl-4,8-dihydro-1H-dioxepino[5,6-c]pyrazole-1-yl)acetic acid + 4-nitrobenzene-1,2-diamine Condensation to form 6-nitro-1H-benzo[d]imidazole intermediate
2 Formaldehyde + Morpholine + DMF, reflux Mannich reaction to introduce morpholinomethyl group at benzimidazole 5-position
3 Purification by crystallization or chromatography Isolation of pure 4-((2-(4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine

This method yields the desired compound with good purity and acceptable yields, confirmed by NMR and elemental analysis.

Reaction Monitoring and Characterization

  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, especially during substitution and condensation steps.
  • Characterization: The final compound is characterized by:
    • ^1H NMR and ^13C NMR spectroscopy to confirm chemical shifts corresponding to benzimidazole, pyrazole, and morpholine protons and carbons.
    • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
    • Elemental analysis to verify purity and composition.
    • X-ray crystallography may be used for structural confirmation in some studies.

Data Table: Summary of Key Synthetic Parameters

Parameter Description Typical Conditions/Values
Starting Materials 4-nitrobenzene-1,2-diamine, pyrazole derivatives, morpholine Commercially available or synthesized
Solvent DMF, THF, Methanol Polar aprotic solvents preferred for Mannich and substitution
Temperature 0 °C to reflux (80-120 °C) Controlled to optimize reaction rate and selectivity
Reaction Time 4 hours to 16 hours Depends on step and scale
Yield 35% to 75% Varies by method and purification
Purification Crystallization, column chromatography Standard organic purification techniques
Characterization NMR, HRMS, elemental analysis, X-ray Confirm structural integrity

Q & A

Q. What are the common synthetic routes for 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzimidazole core followed by functionalization with nitro-pyrazole and morpholine moieties. Key steps include:

Condensation reactions to assemble the benzimidazole ring, often using substituted phenylenediamine derivatives and carbonyl reagents .

Nitro-group introduction via nitration or substitution at the pyrazole ring .

Morpholine incorporation through alkylation or nucleophilic substitution .
Purity Validation :

  • HPLC (≥98% purity threshold) and elemental analysis (e.g., C, H, N content matching theoretical values within ±0.3%) are critical .
  • Spectroscopic techniques :
  • 1H/13C NMR to confirm substituent positions and integration ratios (e.g., δ 7.05–8.10 ppm for aromatic protons) .
  • FTIR for functional group verification (e.g., nitro-group stretching at ~1520 cm⁻¹) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR identifies proton environments (e.g., aromatic, morpholine methylene protons at δ 3.29–3.56 ppm) .
  • 13C NMR confirms carbon skeleton and substituent effects (e.g., nitro-group carbons at ~145 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., torsion angles in heterocyclic rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or target specificity. Strategies include:

Comparative assays : Replicate studies under standardized protocols (e.g., anti-inflammatory activity via COX-2 inhibition vs. TNF-α suppression) .

Dose-response analysis : Establish EC50/IC50 values across multiple cell lines or animal models to assess potency thresholds .

Computational modeling : Use molecular docking to predict binding affinities to divergent targets (e.g., benzimidazole interactions with kinase vs. GPCR sites) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Structural modifications :
  • Introduce solubilizing groups (e.g., morpholine for enhanced aqueous solubility) .
  • Adjust logP values via substituent changes (e.g., replacing nitro with methoxy groups to reduce hydrophobicity) .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to improve membrane permeability .
  • Formulation : Use nanoemulsions or liposomes to enhance bioavailability in animal models .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in anti-inflammatory pathways?

  • Methodological Answer : A tiered approach is recommended:

Q. In vitro assays :

  • Enzyme inhibition (e.g., COX-1/COX-2 activity via fluorometric kits) .
  • Cytokine profiling (e.g., ELISA for IL-6, TNF-α in LPS-stimulated macrophages) .

Gene expression analysis : qRT-PCR or RNA-seq to identify downstream targets (e.g., NF-κB pathway genes) .

In vivo validation : Murine models of inflammation (e.g., carrageenan-induced paw edema) with histopathological correlation .

Q. What computational methods predict the compound’s interactions with target proteins?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses (e.g., nitro group hydrogen-bonding with kinase active sites) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate substituent effects with activity (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Q. How can environmental stability and degradation pathways of this compound be evaluated?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to varied pH, temperature, and UV light, monitoring degradation via HPLC .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis/byproducts (e.g., nitro-reduction to amine derivatives) .
  • Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.